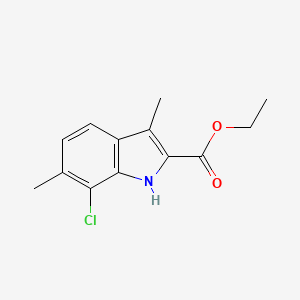

Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-4-17-13(16)11-8(3)9-6-5-7(2)10(14)12(9)15-11/h5-6,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJSGYRUDCYFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

A classical and widely applied method for synthesizing indole derivatives, including Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate, is the Fischer indole synthesis. This involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones to form the indole ring system.

- Starting materials: Substituted phenylhydrazines (bearing chloro and methyl groups) and appropriate aldehydes or ketones.

- Reaction conditions: Acidic medium, typically with strong acids like hydrochloric acid or sulfuric acid, under reflux.

- Outcome: Formation of the indole core with substituents positioned according to the starting materials.

This method is valued for its versatility and relatively straightforward execution in laboratory and industrial settings.

Hemetsberger–Knittel Indole Synthesis

An alternative and modern approach is the Hemetsberger–Knittel synthesis, which has been optimized for preparing indole-2-carboxylates with specific substitution patterns.

-

- Knoevenagel condensation between methyl 2-azidoacetate and substituted benzaldehydes.

- Thermolysis of the resulting azido cinnamate intermediate.

- Electrophilic cyclization to form the indole ring.

Optimization parameters: Reaction temperature, stoichiometry in the Knoevenagel step, and concentration during thermolysis significantly affect yield and regioselectivity.

Regioisomer formation: This method may yield regioisomers (e.g., 5- and 7-substituted indole-2-carboxylates), which can be separated for the desired 7-chloro derivative.

Industrial Production Methods

Industrial synthesis aims for high yield, purity, and cost-effectiveness. Key aspects include:

- Catalyst use: Specific catalysts may be employed to enhance reaction rates and selectivity.

- Temperature control: Precise temperature regulation during multi-step reactions to avoid side reactions.

- Purification: Techniques such as recrystallization and chromatography (e.g., silica gel column chromatography) are used to isolate and purify the final product.

- Scale-up considerations: Reaction conditions are optimized for large-scale production while maintaining product quality.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde/ketone, acid catalyst (HCl, H2SO4), reflux | Indole ring formation |

| Knoevenagel Condensation | Methyl 2-azidoacetate, substituted benzaldehyde, base catalyst, solvent | Formation of azido cinnamate intermediate |

| Thermolysis | Heating at controlled temperature | Azide thermolysis to form indole intermediate |

| Electrophilic Cyclization | Acidic conditions | Cyclization to indole ring |

| Halogenation (if needed) | Chlorinating agents (e.g., Cl2, N-chlorosuccinimide) | Introduction of chloro substituent |

| Purification | Recrystallization, column chromatography | Isolation of pure compound |

Chemical Reaction Analysis

This compound can undergo further chemical modifications:

- Oxidation: Using agents like potassium permanganate or chromium trioxide to form quinones or oxides.

- Reduction: Using lithium aluminum hydride or sodium borohydride to convert ester groups to alcohols or amines.

- Substitution: Halogenation or alkylation reactions to introduce or modify substituents on the indole ring.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed ring formation | Well-established, versatile | May require harsh acidic conditions |

| Hemetsberger–Knittel Synthesis | Knoevenagel condensation + thermolysis | High regioselectivity, good yields | Requires careful control of conditions |

| Industrial Scale Synthesis | Optimized catalysts and purification | Scalable, high purity | Complex multi-step optimization |

Research Findings and Optimization

- Optimization of the Hemetsberger–Knittel method showed that reaction temperature and reactant stoichiometry critically influence yields and regioisomer distribution.

- Industrial methods focus on balancing reaction time, temperature, and catalyst choice to maximize yield and minimize impurities.

- Purification strategies such as silica gel chromatography and recrystallization are essential for obtaining analytically pure material suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogenation, alkylation, and acylation reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds with indole structures can inhibit various cancer cell lines by targeting specific cellular pathways.

Case Studies

A study conducted on tricyclic indoles, including derivatives like this compound, demonstrated potent binding affinities to Mcl-1 with single-digit nanomolar ranges, suggesting their efficacy as therapeutic agents against cancers such as leukemia and lymphoma .

| Study | Compound | Target | Binding Affinity (nM) | Cancer Type |

|---|---|---|---|---|

| Study A | This compound | Mcl-1 | <10 | Leukemia |

| Study B | Related Indole Derivative | Mcl-1 | <5 | Lymphoma |

Biochemical Research Applications

Beyond its anticancer properties, this compound is utilized in biochemical research for its ability to modulate protein interactions and influence metabolic pathways.

Protein Interaction Studies

Research indicates that this compound can selectively bind to G-quadruplex structures in DNA, which are involved in the regulation of gene expression and are often associated with cancer biology . This selectivity makes it a valuable tool for studying DNA-protein interactions.

Table of Binding Affinities

The following table summarizes the binding affinities of this compound to various biological targets:

| Target | Binding Affinity (nM) | Biological Relevance |

|---|---|---|

| G-Quadruplex DNA | <50 | Regulation of gene expression |

| Mcl-1 | <10 | Cancer cell survival |

| Other Proteins | Variable | Various signaling pathways |

Pharmacological Potential

The pharmacological potential of this compound extends to its use as a lead compound for drug development.

Drug Development Insights

Given its promising biological activity, this compound serves as a scaffold for the design of novel anticancer drugs. Researchers are exploring modifications to enhance its potency and selectivity against specific cancer types while minimizing side effects.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and synthesis methods of Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate with related indole derivatives:

Electronic and Steric Effects

- Chloro vs. Methoxy Substituents : The electron-withdrawing chloro group (position 7) decreases indole ring electron density compared to electron-donating methoxy (e.g., in Ethyl 5-methoxyindole-2-carboxylate), altering electrophilic substitution preferences .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances membrane permeability compared to the carboxylic acid derivative (7-Chloro-3-methyl-1H-indole-2-carboxylic acid), which is more polar and acidic (pKa ~4–5) .

Spectroscopic and Analytical Data

- IR Spectroscopy : The ester carbonyl (C=O) in the target compound is expected at ~1690 cm⁻¹, consistent with Ethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate (1695 cm⁻¹) .

- NMR : Methyl groups at positions 3 and 6 would appear as singlets at δ 2.3–2.5 ppm (¹H) and δ 15–20 ppm (¹³C), comparable to methyl signals in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .

Biological Activity

Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for several potential therapeutic effects, including:

- Anticancer Activity : The compound exhibits antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : It shows activity against both Gram-positive and Gram-negative bacteria and fungi.

- Anti-inflammatory Effects : Research indicates potential mechanisms for reducing inflammation.

- Antiviral Effects : The compound may inhibit viral replication in certain contexts.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular processes related to growth and apoptosis.

- Biochemical Pathways : It affects numerous biochemical pathways through modulation of enzyme activity, particularly those involved in inflammation and cancer progression.

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells and modulate immune responses .

Anticancer Activity

A study conducted on the antiproliferative effects of this compound revealed that it significantly inhibits the growth of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.1 |

These results suggest that the compound may serve as a promising lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.010 |

These findings indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: In Vivo Efficacy Against Tumors

In preclinical studies involving animal models, this compound demonstrated significant tumor reduction in xenograft models. Mice treated with the compound showed a decrease in tumor volume by approximately 45% compared to control groups within four weeks of treatment.

Case Study 2: Antiviral Activity Assessment

In vitro studies have shown that this compound can inhibit the replication of certain viruses, including those from the alphavirus family. The compound was found to reduce viral titers by over 70% at optimal concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate?

The compound is typically synthesized via Fischer indole synthesis or esterification of pre-functionalized indole precursors. For example, ethyl indole-2-carboxylate derivatives are often acylated using anhydrous aluminum chloride and acyl chlorides in 1,2-dichloroethane under reflux, followed by purification via chromatography . Hydrolysis of esters with alcoholic potash and subsequent acidification is a standard method to generate carboxylic acid intermediates, which can be re-esterified to target compounds . Regioselective introduction of substituents (e.g., chloro, methyl groups) requires careful control of reaction conditions, such as temperature and catalyst selection .

Q. How is this compound characterized structurally and spectroscopically in academic research?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation, particularly to resolve regiochemical ambiguities in substituted indoles . Spectroscopic characterization involves:

- ¹H/¹³C NMR : To identify substituent positions and ester functionality.

- Mass spectrometry (HRMS) : For molecular weight validation.

- IR spectroscopy : To confirm carbonyl (C=O) and ester (C-O) groups. Crystallographic data should be deposited in repositories like the Cambridge Structural Database, with refinement parameters (R-factors) reported .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in functionalization reactions?

Density Functional Theory (DFT) calculations analyze electronic parameters (e.g., Fukui functions, electrophilicity indices) to predict sites for electrophilic/nucleophilic attack. For example:

- Electrophilic substitution : The C-3 position of indole derivatives is typically more reactive due to electron-rich π-systems, but steric effects from methyl groups at C-3/C-6 may alter reactivity .

- Global hardness/softness : Determines susceptibility to charge-transfer interactions. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets to model transition states and optimize geometries .

Q. What strategies resolve contradictions between spectral data and expected structures (e.g., abnormal Fischer indole products)?

Abnormal products (e.g., chloro-substituted indoles instead of methoxy derivatives) may arise from competing reaction pathways under acidic conditions . Mitigation strategies include:

- Reaction monitoring : Use TLC or HPLC to track intermediate formation.

- Isolation of intermediates : Trapping unstable hydrazones or rearranged species.

- Mechanistic studies : Isotopic labeling (e.g., D₂O quenching) or kinetic analysis to identify rate-determining steps .

Q. How are analogs designed for structure-activity relationship (SAR) studies in medicinal chemistry?

Key modifications include:

- Acylation/alkylation : Introduce groups at the N-1, C-3, or C-7 positions via Friedel-Crafts or nucleophilic substitution .

- Ester hydrolysis : Generate carboxylic acids for salt formation or conjugation.

- Heterocycle fusion : Incorporate quinoline or thiazole moieties to enhance bioactivity . Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock, Schrödinger) to correlate structural features with activity .

Q. What crystallographic challenges arise during refinement of halogenated indole derivatives?

Halogen atoms (e.g., Cl at C-7) introduce strong electron density, requiring high-resolution data (≤1.0 Å) to resolve disorder. SHELXL parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.